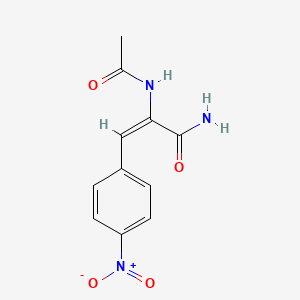![molecular formula C22H22N2O2S B5181042 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as BNCTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is not fully understood. However, studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. However, one limitation of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide research. One area of research could focus on further understanding the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide. In addition, research could focus on developing new derivatives of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide that may be more effective in inhibiting the growth of cancer cells. Finally, research could focus on the potential use of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide and to develop new derivatives that may be more effective in inhibiting the growth of cancer cells.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 1-naphthylamine to form 4-butoxy-N-(1-naphthyl)benzamide. The final step involves the reaction of this intermediate with carbon disulfide and potassium hydroxide to form 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-3-15-26-18-13-11-17(12-14-18)21(25)24-22(27)23-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXRARBRRBNVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)